5-Hydroxy-6-oxohexanoic acid
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Overview
Description
5-Hydroxy-6-oxohexanoic acid is a medium-chain fatty acid that carries a hydroxyl group at position 5 and an oxo group at position 6. It is a bifunctional compound with both hydroxyl and carbonyl functionalities, making it an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-6-oxohexanoic acid can be synthesized through the oxidation of cyclohexane derivatives. One common method involves the oxidation of 2-hydroxycyclohexanone using peroxide compounds . The reaction typically occurs in the presence of cobalt naphthenate as a catalyst at elevated temperatures (around 150°C) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the liquid-phase oxidation of cyclohexane. This process is carried out under controlled conditions with specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Peroxide compounds are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Catalysts: Cobalt naphthenate is often used as a catalyst in oxidation reactions.
Major Products Formed
Oxidation: Adipic acid and other carboxylic acids.
Reduction: 5-Hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxy-6-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-oxohexanoic acid involves its interaction with various molecular targets. The hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity . The pathways involved include oxidation-reduction reactions and substitution reactions, which modify its structure and properties .
Comparison with Similar Compounds
Similar Compounds
6-Oxohexanoic acid: Similar in structure but lacks the hydroxyl group at position 5.
Adipic acid: A dicarboxylic acid with similar chain length but different functional groups.
5-Hydroxyhexanoic acid: Similar but lacks the oxo group at position 6.
Uniqueness
5-Hydroxy-6-oxohexanoic acid is unique due to its bifunctional nature, possessing both hydroxyl and carbonyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Properties
CAS No. |
89489-82-7 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
5-hydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O4/c7-4-5(8)2-1-3-6(9)10/h4-5,8H,1-3H2,(H,9,10) |
InChI Key |
URMJKCMUMVMRIR-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C=O)O)CC(=O)O |
Origin of Product |
United States |
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